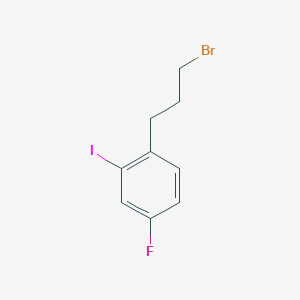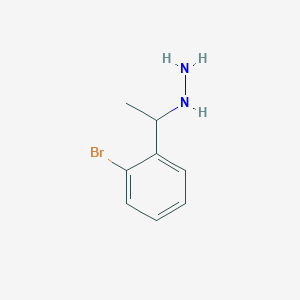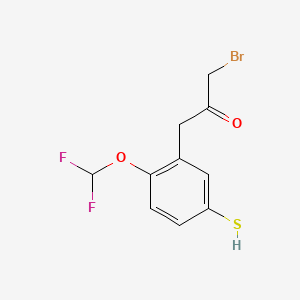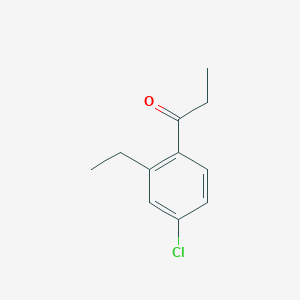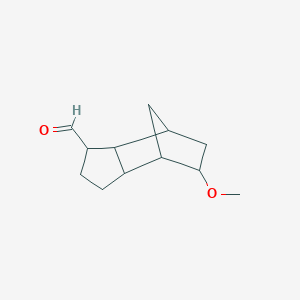
5-Methoxyoctahydro-1H-4,7-methanoindene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- is a chemical compound with the molecular formula C12H18O2. It is known for its unique structure, which includes a methano bridge and an octahydro-indenecarboxaldehyde core. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,7-Methano-1H-indenecarboxylic acid, octahydro-5-methoxy-.
Reduction: Formation of 4,7-Methano-1H-indenemethanol, octahydro-5-methoxy-.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, octahydro-: Shares a similar bicyclic structure but lacks the methoxy and aldehyde groups.
4,7-Methano-1H-indenecarboxylic acid, octahydro-5-methoxy-: An oxidized derivative of the compound.
4,7-Methano-1H-indenemethanol, octahydro-5-methoxy-: A reduced derivative of the compound.
Uniqueness
4,7-Methano-1H-indenecarboxaldehyde, octahydro-5-methoxy- is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in research and industrial applications.
Properties
CAS No. |
101128-56-7 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
8-methoxytricyclo[5.2.1.02,6]decane-3-carbaldehyde |
InChI |
InChI=1S/C12H18O2/c1-14-11-5-8-4-10(11)9-3-2-7(6-13)12(8)9/h6-12H,2-5H2,1H3 |
InChI Key |
RREOBHRRNCTKTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2CC1C3C2C(CC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



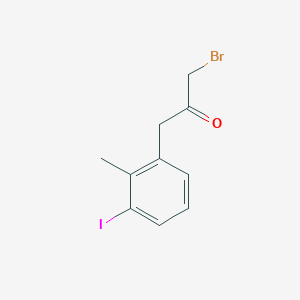
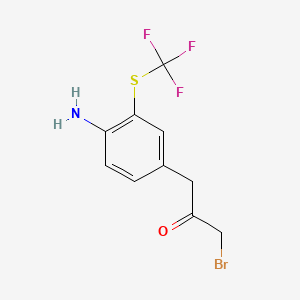
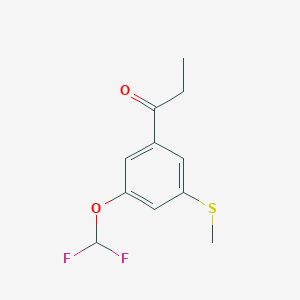

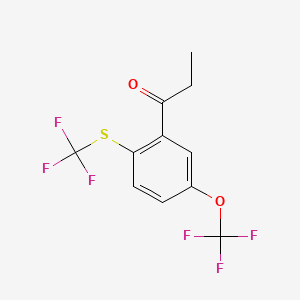
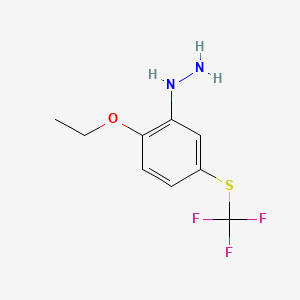
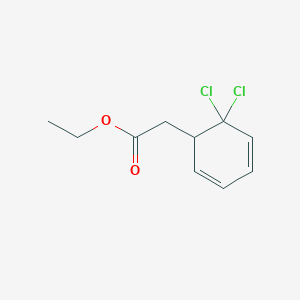
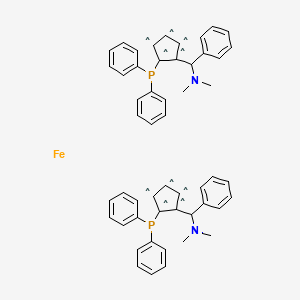
![(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl N-tert-butylcarbamate](/img/structure/B14064431.png)
